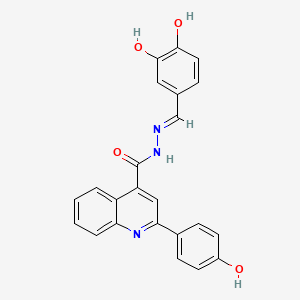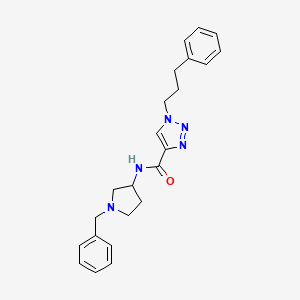
2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as HMBP-H and has been found to have various biochemical and physiological effects in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone in lab experiments is its potential as a multifunctional compound with various biological activities. This compound may be useful in the development of new drugs for cancer, microbial infections, and inflammatory diseases. However, a limitation of using this compound is its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research related to 2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone. One direction is to investigate the mechanism of action of this compound in more detail to better understand its potential therapeutic applications. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, further studies may be needed to optimize the synthesis method and explore the potential of this compound as a chelating agent for heavy metals.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research may lead to the development of new drugs for cancer, microbial infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-bromo-2-pyrimidinecarbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-hydroxy-3-methoxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a chelating agent for heavy metals.
Propriétés
IUPAC Name |
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-19-10-4-2-3-8(11(10)18)5-16-17-12-14-6-9(13)7-15-12/h2-7,18H,1H3,(H,14,15,17)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWINBGEIFCBG-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)

![5-bromo-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B6023455.png)
![N~1~-[(1-cyclopentyl-3-piperidinyl)methyl]-N~1~-[2-(1-piperidinyl)ethyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6023466.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6023474.png)
![1-(5-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6023489.png)
![methyl 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6023495.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B6023509.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6023514.png)
![2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)